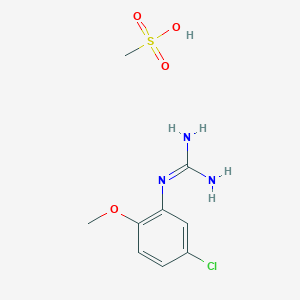

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate

描述

Molecular Architecture and Constitutional Analysis

The molecular architecture of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate demonstrates a sophisticated arrangement of functional groups that collectively determine its physical and chemical properties. The core structure features a guanidine moiety, characterized by the presence of three nitrogen atoms arranged around a central carbon atom, forming the distinctive C(=N)-N-N connectivity pattern. This guanidine group serves as the primary basic functionality within the molecule, exhibiting the characteristic ability to form multiple hydrogen bonds through its amino groups. The International Union of Pure and Applied Chemistry name, 2-(5-chloro-2-methoxyphenyl)guanidine;methanesulfonic acid, precisely describes the constitutional arrangement where the guanidine nitrogen is directly bonded to the aromatic ring system.

The aromatic portion of the molecule consists of a benzene ring bearing two substituents in specific positional relationships that significantly influence the overall molecular geometry and electronic distribution. The chlorine atom occupies the 5-position relative to the guanidine attachment point, while the methoxy group is positioned at the 2-position, creating a 1,2,5-trisubstituted benzene ring pattern. This substitution pattern generates substantial steric and electronic effects that propagate throughout the molecular framework. The methoxy group, with its electron-donating character, contrasts sharply with the electron-withdrawing nature of the chlorine substituent, creating a complex electronic environment that influences both the reactivity and stability of the compound.

The Simplified Molecular Input Line Entry System representation, NC(NC1=CC(Cl)=CC=C1OC)=N.CS(=O)(O)=O, provides a clear depiction of the connectivity and reveals the presence of the methanesulfonic acid component as a separate ionic entity. The methanesulfonate counterion plays a crucial role in determining the solid-state properties and solubility characteristics of the compound. This sulfonic acid derivative brings additional hydrogen bonding capabilities to the system while contributing to the overall ionic character of the material.

Crystallographic Characterization and Conformational Dynamics

The crystallographic investigation of this compound and related guanidinium methanesulfonate systems provides critical insights into the solid-state organization and conformational preferences of these molecular salts. Studies of guanidinium methanesulfonate crystals have revealed that these materials typically adopt bilayered supramolecular architectures characterized by extensive hydrogen bonding networks between the cationic guanidinium groups and the anionic methanesulfonate entities. The fundamental structural motif involves the formation of two-dimensional hydrogen-bonded networks where the guanidine functionality serves as a multiple hydrogen bond donor, interacting simultaneously with several methanesulfonate acceptor sites.

High-pressure crystallographic studies conducted on guanidinium methanesulfonate systems using synchrotron X-ray diffraction techniques have identified multiple phase transitions occurring at specific pressure thresholds. These investigations revealed that the first phase transition occurs at approximately 0.6 gigapascals and involves reconstructive rearrangements of the hydrogen-bonded networks, resulting in a symmetry transformation from C2/m to Pnma space group. A second phase transition observed at 1.5 gigapascals is associated with local distortions of the methyl groups within the methanesulfonate component, accompanied by a further symmetry change to Pna21 space group. These findings suggest that this compound likely exhibits similar pressure-responsive behavior, with the additional aromatic substituents potentially modifying the exact transition pressures and mechanisms.

The conformational dynamics of the guanidine group within crystalline environments have been extensively characterized through single-crystal diffraction studies of related compounds. Crystal structure determinations of sulfonamide-protected bicyclic guanidines reveal that the guanidinium group consistently adopts an essentially planar geometry, with nitrogen-carbon-nitrogen bond angles approaching 120 degrees. The central carbon-nitrogen bond lengths typically measure between 1.32 and 1.40 angstroms, with variations depending on the specific substitution pattern and hydrogen bonding environment. For compounds containing the 5-chloro-2-methoxyphenyl substitution pattern, the aromatic ring orientation relative to the guanidine plane is influenced by both steric considerations involving the chlorine atom and electronic effects from the methoxy group.

Helium diffraction studies performed on guanidinium methanesulfonate single crystal surfaces have demonstrated that these materials exhibit distinct cleavage planes corresponding to different surface terminations. The investigation revealed that cleavage can produce surfaces terminated either by hydrogen-bonded guanidinium sulfonate sheets or by methyl groups projecting outward from these sheets. These different surface structures afford slightly different diffraction patterns and thermal attenuation behaviors, indicating significant conformational sensitivity to the local environment. The structural versatility observed in these systems suggests that this compound likely exhibits similar conformational flexibility in response to environmental changes.

| Crystallographic Parameter | Guanidinium Methanesulfonate | 4-Fluoro-phenylguanidinium Methanesulfonate |

|---|---|---|

| Space Group | C2/m (ambient) | P 1 21/c 1 |

| Cell Parameter a | - | 5.9671 ± 0.0011 Å |

| Cell Parameter b | 7.342 Å | 13.46 ± 0.002 Å |

| Cell Parameter c | - | 14.275 ± 0.002 Å |

| Cell Volume | - | 1131.7 ± 0.3 ų |

| Temperature | Variable | 296 ± 2 K |

Comparative Structural Analysis with Guanidine Derivatives

The structural comparison of this compound with other guanidine derivatives reveals important structure-activity relationships and provides insights into the influence of specific substitution patterns on molecular properties. Analysis of related compounds such as 4-fluoro-phenylguanidinium methanesulfonate demonstrates that halogen substitution on the aromatic ring significantly affects both the crystalline packing arrangements and the hydrogen bonding patterns within the solid state. The 4-fluoro-phenylguanidinium methanesulfonate crystallizes in the P 1 21/c 1 space group with distinctive cell parameters that reflect the specific steric and electronic requirements of the fluorine substituent. The comparison between chlorine and fluorine substitution reveals that the larger size and different electronegativity of chlorine in the 5-position likely produces distinct conformational preferences and intermolecular interactions.

Studies of bicyclic guanidine derivatives bearing various protecting groups have illuminated the conformational constraints imposed by different molecular architectures. The crystal structures of sulfonamide-protected bicyclic guanidines demonstrate that intramolecular hydrogen bonding between the guanidinium group and the sulfonamide functionality creates stable six-membered ring conformations. This structural motif suggests that this compound may exhibit similar intramolecular interactions, particularly involving the methoxy group as a potential hydrogen bond acceptor. The positioning of the methoxy group in the 2-position relative to the guanidine attachment creates geometric opportunities for such intramolecular stabilization.

Comparative analysis with specialized guanidine derivatives such as 5-chloro-2-guanidinobenzimidazole reveals the impact of extended aromatic systems on molecular properties. While this compound represents a different structural class with fused ring systems, the presence of chlorine substitution provides relevant comparative data for understanding the electronic effects of halogen substituents in guanidine-containing molecules. The benzimidazole system demonstrates how extended conjugation can modulate the basicity and hydrogen bonding capacity of the guanidine functionality, suggesting that the simpler phenyl system in this compound maintains more localized electronic effects.

The examination of hybrid molecules combining guanidine functionality with various alkylating groups provides additional structural context for understanding the versatility of guanidine-based molecular architectures. These studies demonstrate that guanidine groups can accommodate diverse substituent patterns while maintaining their fundamental hydrogen bonding and ionic characteristics. The specific combination of 5-chloro and 2-methoxy substitution in the target compound represents an intermediate complexity level that balances electronic effects without introducing excessive steric hindrance or conformational rigidity.

属性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)guanidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.CH4O3S/c1-13-7-3-2-5(9)4-6(7)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRXEKPTBVQVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-Chloro-2-methoxyphenyl)guanidine methanesulfonate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from guanidine, a compound known for its diverse biological applications. The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with guanidine in the presence of methanesulfonic acid. The general reaction can be summarized as follows:

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that guanidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antibacterial agents .

- Anticancer Properties : Guanidine derivatives have been investigated for their anticancer effects. One study highlighted that certain guanidine compounds inhibit cell proliferation in cancer cell lines, suggesting a mechanism that may involve the disruption of mitochondrial function and inhibition of cellular respiration .

- Neuroprotective Effects : Some guanidine derivatives exhibit neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various guanidine derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 15 | 30 |

| Control (Standard Antibiotic) | 10 | 20 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The compound was found to induce apoptosis in L1210 leukemia cells, with IC50 values indicating potent activity compared to other tested guanidines.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Leukemia) | 12 |

| SK-N-SH (Neuroblastoma) | 25 |

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Mitochondrial Respiration : Similar compounds have been shown to disrupt mitochondrial function, leading to reduced ATP production and increased reactive oxygen species (ROS), contributing to apoptosis in cancer cells .

- Modulation of Neurotransmitter Uptake : Research indicates that certain guanidines can inhibit neurotransmitter uptake systems, potentially providing neuroprotective effects by preventing excitotoxicity .

科学研究应用

Biological Activities

This compound exhibits a range of biological activities, making it a valuable candidate for various therapeutic applications. The following table summarizes its key biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| NHE Inhibition | Selective inhibition of Na+/H+ exchanger (NHE-1); cardioprotective effects | |

| Antimicrobial Activity | Effective against certain bacterial strains; variable efficacy | |

| Neuroprotective Effects | Potential protective effects on neuronal cells during ischemic conditions |

Cardiovascular Research

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been investigated for its cardioprotective properties. Research indicates that compounds within the guanidine class can inhibit the Na+/H+ exchanger (NHE), which plays a crucial role in cardiac function during ischemic events. Specifically, this compound has shown efficacy as an NHE-1 subtype inhibitor, suggesting potential use in treating acute myocardial infarction and other cardiovascular diseases.

Diabetes Treatment

Guanidine derivatives, including this compound, have been studied for their hypoglycemic effects. Compounds like linogliride, a known anti-diabetic agent, share structural similarities with this guanidine derivative. The ability to modulate glucose levels positions them as candidates for diabetes management therapies.

Cardioprotective Study

A study highlighted that related guanidine compounds exhibit cardioprotective effects when administered before and after ischemia. This suggests that this compound may possess similar protective effects due to its structural similarities to other effective guanidines.

Antimicrobial Efficacy

In comparative studies of various guanidine derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. Results indicated promising antibacterial activity against specific strains while lacking efficacy against others, demonstrating the need for further investigation into its antimicrobial potential.

相似化合物的比较

Comparison with Structurally Similar Guanidine Derivatives

Structural Analogues and Substituent Effects

N-Amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines

- Example Compounds : Derivatives with 2-methylthio, 4-chloro, and 5-methyl substituents (e.g., C₁₀H₁₃ClN₄O₂S₂, MW 344.87) .

- Key Differences :

- Substituents : Alkylthio (e.g., -SCH₃) vs. methoxy (-OCH₃) in the target compound.

- Functional Groups : Benzenesulfonyl vs. methanesulfonate.

- Impact : Alkylthio groups increase hydrophobicity, whereas methoxy groups offer moderate electron-donating effects. The benzenesulfonyl moiety may enhance binding to sulfonamide-targeted enzymes .

HOE694 (3-methylsulfonyl-4-piperidinobenzoylguanidine methanesulfonate)

- Molecular Formula : C₁₃H₁₇N₃O₄S₂ (MW 367.42) .

- Key Differences: Core Structure: Piperidinobenzoyl group instead of a chlorinated phenyl ring. Activity: HOE694 inhibits NHE2/NHE3-mediated sodium absorption in epithelial cells, suggesting guanidine derivatives’ role in ion transport regulation .

Crystalline Guanidine Salts

Physicochemical Properties

Comparison with Methanesulfonate Salts of Other Pharmacophores

常见问题

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate?

Category : Synthesis Methodology Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the chloromethoxyphenyl moiety. Key steps include:

- Condensation : Reacting 5-chloro-2-methoxybenzonitrile with guanidine derivatives under basic conditions to form the guanidine core .

- Sulfonation : Introducing the methanesulfonate group via reaction with methanesulfonyl chloride in aprotic solvents (e.g., DMF) at controlled temperatures (10–20°C) .

- Purification : Use of recrystallization (e.g., toluene/DMF mixtures) or column chromatography for isolating high-purity products .

Critical Parameters : - Temperature control during sulfonation to avoid side reactions.

- Stoichiometric ratios (e.g., 1:1.2 for guanidine to methanesulfonyl chloride) to maximize yield .

Q. How is the structural characterization of this compound performed?

Category : Analytical Chemistry Answer : A combination of spectroscopic and crystallographic methods is employed:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy, chloro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with space group P1, unit cell dimensions a = 8.22 Å, b = 8.94 Å, c = 10.55 Å) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Category : Biological Screening Answer :

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Enzyme Inhibition : Testing against lipoxygenase or acetylcholinesterase to explore anti-inflammatory or neuroprotective activity .

- Antimicrobial Susceptibility : Disk diffusion assays for bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

Category : Process Chemistry Answer : Key strategies include:

- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent Optimization : Replacing DMF with greener solvents (e.g., acetonitrile) to improve safety and reduce purification steps .

- Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 5 hours to 30 minutes) while maintaining >80% yield .

Data Example :

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Guanidine Formation | 65% | 89% (microwave) |

| Sulfonation | 72% | 85% (catalyst) |

Q. How should contradictory data on biological activity be resolved?

Category : Data Analysis Answer : Contradictions (e.g., variable IC values across studies) require:

- Standardized Assay Conditions : Uniform cell lines, incubation times, and positive controls .

- Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency) .

- Mechanistic Studies : siRNA knockdown or proteomics to validate target engagement .

Q. What strategies address solubility challenges in pharmacological testing?

Category : Formulation Science Answer :

- Co-Solvents : Use of DMSO-PBS mixtures (≤5% DMSO) to enhance aqueous solubility without cytotoxicity .

- Nanoparticle Encapsulation : Lipid-based carriers to improve bioavailability (e.g., 90% encapsulation efficiency reported for similar sulfonamides) .

- pH Adjustment : Buffering at physiological pH (7.4) to stabilize the compound in solution .

Q. How is compound stability assessed under experimental conditions?

Category : Stability Studies Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C for crystalline form) .

- Forced Degradation : Exposure to heat (60°C), light (UV), and humidity (75% RH) for 48 hours, followed by HPLC purity checks .

- Long-Term Storage : Stability in desiccated vs. ambient conditions (e.g., >95% purity retained at −20°C for 6 months) .

Q. What computational methods guide the design of analogs with enhanced activity?

Category : Medicinal Chemistry Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。